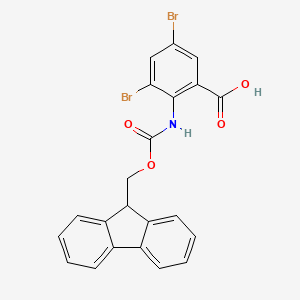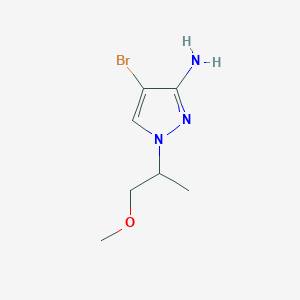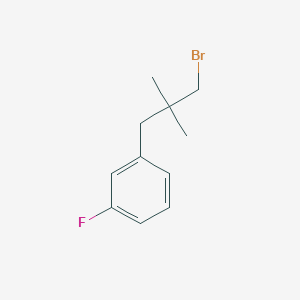
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene typically involves the following steps:
Bromination of 2,2-dimethylpropylbenzene: This step involves the bromination of 2,2-dimethylpropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromo-2,2-dimethylpropyl)benzene.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Applications De Recherche Scientifique
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethylpropyl group also adds steric hindrance, affecting its interactions with other molecules.
Propriétés
Formule moléculaire |
C11H14BrF |
|---|---|
Poids moléculaire |
245.13 g/mol |
Nom IUPAC |
1-(3-bromo-2,2-dimethylpropyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |
Clé InChI |
FZRUGECDGZHWQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=CC=C1)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







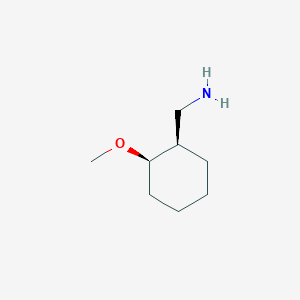


![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
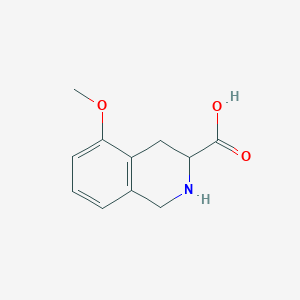
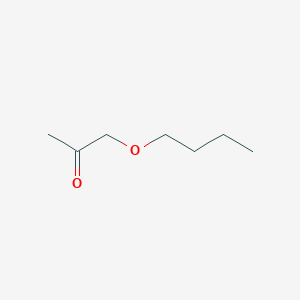
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
